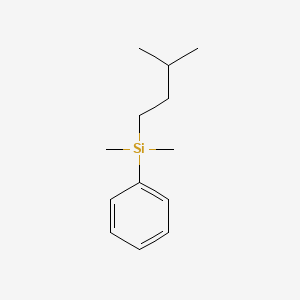
4-Nitro-7-fluoranthenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-7-fluoranthenol is an organic compound with the molecular formula C16H9NO3 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, with a nitro group (-NO2) and a hydroxyl group (-OH) attached to the fluoranthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitro-7-fluoranthenol can be synthesized through a multi-step process involving nitration and hydroxylation reactions. The nitration of fluoranthene is typically carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The hydroxylation step can be achieved using various methods, such as nucleophilic aromatic substitution, where a hydroxyl group is introduced to the nitro-substituted fluoranthene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-7-fluoranthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-nitro-7-fluoranthenone.
Reduction: The nitro group can be reduced to an amino group, yielding 4-amino-7-fluoranthenol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 4-Nitro-7-fluoranthenone
Reduction: 4-Amino-7-fluoranthenol
Substitution: Various substituted fluoranthenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-7-fluoranthenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 4-nitro-7-fluoranthenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These intermediates can inhibit enzymes, disrupt cellular processes, and induce oxidative stress, contributing to the compound’s antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-8-fluoranthenol
- 4-Nitro-1-fluoranthenol
- 4-Nitro-7-fluorobenzofurazan
Uniqueness
4-Nitro-7-fluoranthenol is unique due to its specific substitution pattern on the fluoranthene core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
115664-57-8 |
|---|---|
Formule moléculaire |
C16H9NO3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-nitrofluoranthen-7-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-6-2-4-10-9-3-1-5-11-13(17(19)20)8-7-12(15(9)11)16(10)14/h1-8,18H |
Clé InChI |
AUDDVSDSUDQHOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C(=CC=C4)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
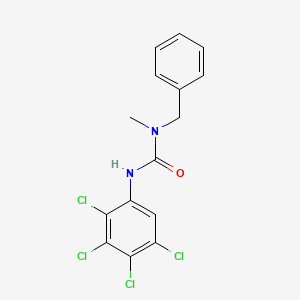
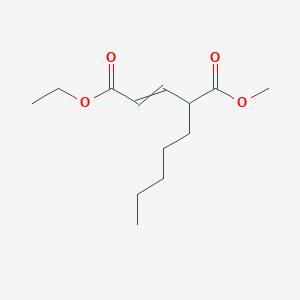
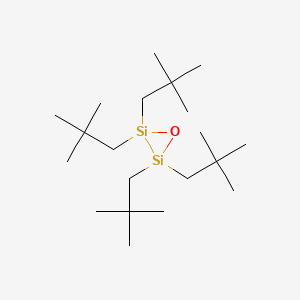
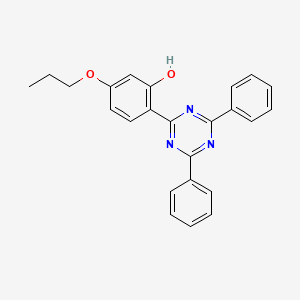
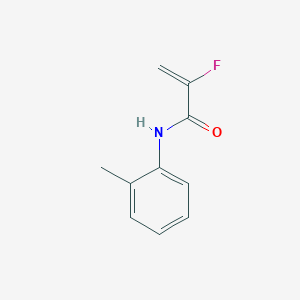
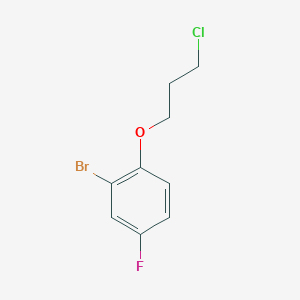
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
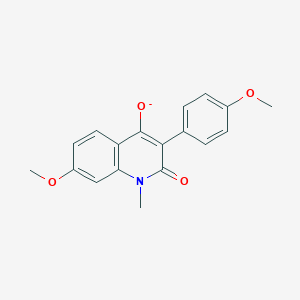
silane](/img/structure/B14305544.png)
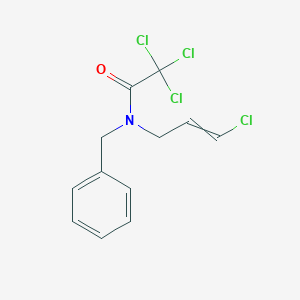
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
